
1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a quinoline moiety with a pyrrolidinone ring, making it a subject of interest in various scientific research fields.
準備方法
The synthesis of 1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4,8-dichloro-3-methylquinoline with pyrrolidin-2-one under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 100°C, for several hours to ensure complete conversion of the starting materials to the desired product .
化学反応の分析
1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
科学的研究の応用
1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases, including infections and cancer.
作用機序
The mechanism of action of 1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
類似化合物との比較
1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidinone ring structure and exhibit similar biological activities.
Quinoline derivatives: These compounds share the quinoline moiety and are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties.
The uniqueness of this compound lies in its combined structure of quinoline and pyrrolidinone, which may confer distinct biological activities and potential therapeutic applications.
特性
分子式 |
C14H12Cl2N2O |
|---|---|
分子量 |
295.2 g/mol |
IUPAC名 |
1-(4,8-dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H12Cl2N2O/c1-8-12(16)9-4-2-5-10(15)13(9)17-14(8)18-7-3-6-11(18)19/h2,4-5H,3,6-7H2,1H3 |
InChIキー |
XXNSEHYQQPCAHT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C(=CC=C2)Cl)N=C1N3CCCC3=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13892970.png)
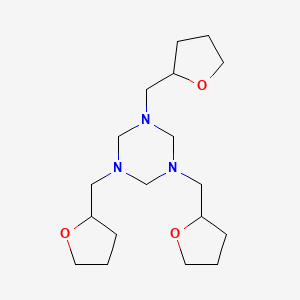
![1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanone](/img/structure/B13892991.png)
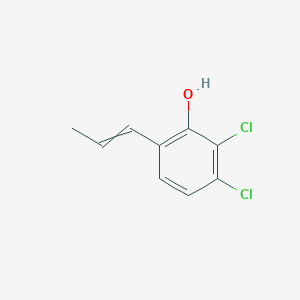
![2,17-Dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13893003.png)

![(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13893013.png)
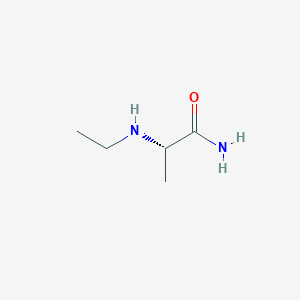
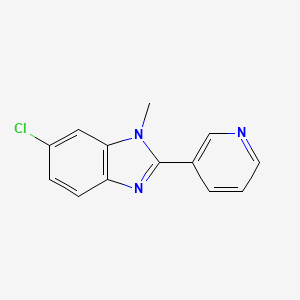
![tert-butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate](/img/structure/B13893033.png)
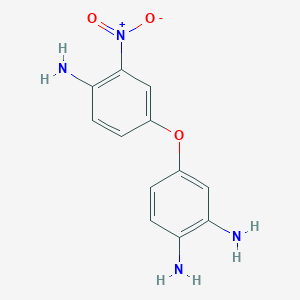
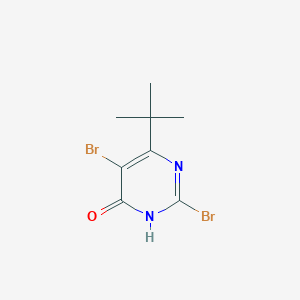
![6-(Benzyloxy)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13893056.png)
![4-Thiazolidinecarboxylic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetyl]-2,2-dimethyl-, (4R)-](/img/structure/B13893063.png)
